molecular formula C10H13NO B140565 1-(4-Isopropylpyridin-2-yl)ethanone CAS No. 142896-09-1

1-(4-Isopropylpyridin-2-yl)ethanone

Cat. No.: B140565
CAS No.: 142896-09-1
M. Wt: 163.22 g/mol
InChI Key: BWJDKYNJXZATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is known for its distinctive grassy green leafy aroma with violet notes . This compound is primarily used as a flavoring agent in the food industry .

Preparation Methods

The preparation of 1-(4-Isopropylpyridin-2-yl)ethanone involves several synthetic routes. One common method includes the use of 2-pyridinecarboxylic acid as a raw material. The process involves chlorination, followed by a reaction with malonic acid dialkyl ester, and finally, a reflux reaction with a mixture of water, organic acid, and inorganic acid . This method is known for its simplicity, mild conditions, and high yield.

Chemical Reactions Analysis

1-(4-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine derivatives, while reduction can yield different substituted pyridines.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that contributes to its distinctive aroma . In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Properties

IUPAC Name

1-(4-propan-2-ylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDKYNJXZATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162212
Record name 2-Acetyl-4-isopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow clear liquid; grassy green leafy aroma with violet notes
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.992-0.994
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142896-09-1
Record name 2-Acetyl-4-isopropylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-4-isopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-4-ISOPROPYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRF96H7XWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-acetyl-4-isopropylpyridine in spearmint oil?

A1: The identification of 2-acetyl-4-isopropylpyridine, along with ten other new pyridine derivatives, contributes to a deeper understanding of the chemical composition of spearmint oil []. This finding is particularly relevant as spearmint oil is widely used in food flavorings and fragrances. Further research on the specific properties and potential biological activities of 2-acetyl-4-isopropylpyridine could lead to new applications or enhance our understanding of the plant's properties.

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